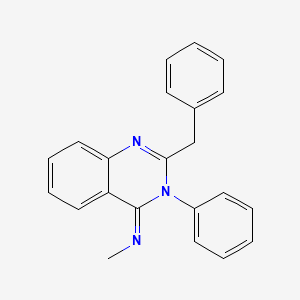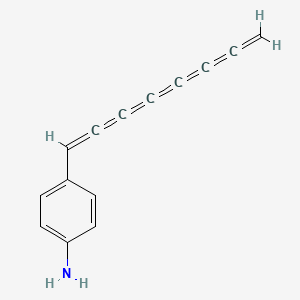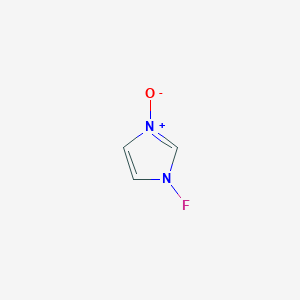
1-Fluoro-3-oxo-1H-3lambda~5~-imidazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Fluoro-3-oxo-1H-3lambda~5~-imidazole is a heterocyclic compound that contains a five-membered ring structure with two nitrogen atoms and one fluorine atom. This compound is part of the imidazole family, which is known for its diverse chemical and biological properties. Imidazoles are widely used in various fields, including pharmaceuticals, agrochemicals, and materials science .
Méthodes De Préparation
The synthesis of 1-Fluoro-3-oxo-1H-3lambda~5~-imidazole can be achieved through several methods. One common synthetic route involves the cyclization of amido-nitriles in the presence of a nickel catalyst. The reaction conditions are mild, allowing for the inclusion of various functional groups . Industrial production methods often involve the use of advanced catalytic systems to ensure high yield and purity of the final product .
Analyse Des Réactions Chimiques
1-Fluoro-3-oxo-1H-3lambda~5~-imidazole undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and halogenating agents like chlorine. The major products formed from these reactions depend on the specific conditions and reagents used .
Applications De Recherche Scientifique
1-Fluoro-3-oxo-1H-3lambda~5~-imidazole has numerous scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it is studied for its potential as an enzyme inhibitor. In medicine, it is explored for its antimicrobial and anticancer properties. In industry, it is used in the development of new materials and catalysts .
Mécanisme D'action
The mechanism of action of 1-Fluoro-3-oxo-1H-3lambda~5~-imidazole involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing the substrate from accessing the enzyme. This inhibition can lead to various biological effects, including antimicrobial and anticancer activities .
Comparaison Avec Des Composés Similaires
1-Fluoro-3-oxo-1H-3lambda~5~-imidazole is unique compared to other imidazole derivatives due to the presence of the fluorine atom, which can significantly alter its chemical and biological properties. Similar compounds include 1-methylimidazole, 1-ethylimidazole, and 1-benzylimidazole. These compounds share the imidazole core structure but differ in their substituents, leading to variations in their reactivity and applications .
Propriétés
Numéro CAS |
921604-81-1 |
|---|---|
Formule moléculaire |
C3H3FN2O |
Poids moléculaire |
102.07 g/mol |
Nom IUPAC |
1-fluoro-3-oxidoimidazol-3-ium |
InChI |
InChI=1S/C3H3FN2O/c4-5-1-2-6(7)3-5/h1-3H |
Clé InChI |
CHGWXGRSMSWUKC-UHFFFAOYSA-N |
SMILES canonique |
C1=C[N+](=CN1F)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


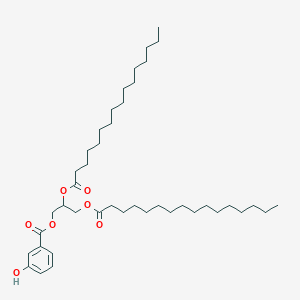
![4-Ethoxy-6-(4-fluoro-2-methylphenyl)pyrido[3,2-d]pyrimidin-2-amine](/img/structure/B14195860.png)
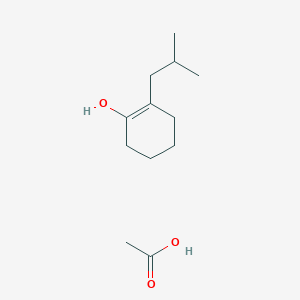
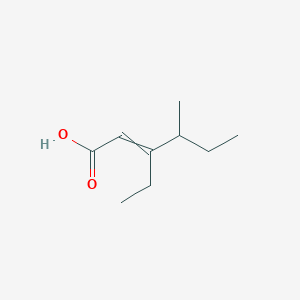
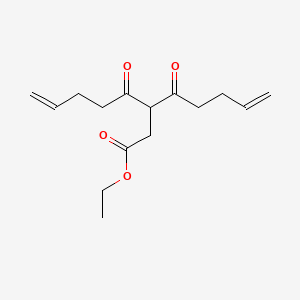
![2-{5-Chloro-2-[(4-chloro-2-fluorophenyl)methoxy]phenyl}-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B14195878.png)
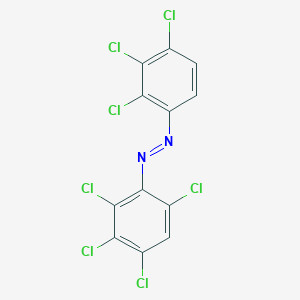
![1,2,3-Trimethoxy-5-[(2-methylbut-2-en-1-yl)oxy]benzene](/img/structure/B14195887.png)
![(2,4-Dihydroxyphenyl)[4-(dodecyloxy)-2-hydroxyphenyl]methanone](/img/structure/B14195893.png)
![1-Pentanone, 1-[1,2'-binaphthalen]-3'-yl-](/img/structure/B14195908.png)
![2-[4-(5-Bromopentanoyl)piperazin-1-yl]-N-(3-chlorophenyl)acetamide](/img/structure/B14195922.png)
![4-[5-(2-Hydroxyethyl)-1,2-oxazol-3-yl]benzoic acid](/img/structure/B14195928.png)
